2-(4-Bromophenyl)-2-oxoethyl 2-benzoylbenzoate
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Overview
Description
2-(4-Bromophenyl)-2-oxoethyl 2-benzoylbenzoate is an organic compound that features a bromophenyl group and a benzoylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 2-benzoylbenzoate typically involves the reaction of 4-bromobenzyl bromide with 2-benzoylbenzoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or toluene, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl 2-benzoylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl groups can be reduced to alcohols.
Oxidation Reactions: The phenyl rings can be oxidized to quinones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Quinone derivatives of the phenyl rings.
Scientific Research Applications
2-(4-Bromophenyl)-2-oxoethyl 2-benzoylbenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: It can be incorporated into polymers to modify their properties.
Biological Studies: It can be used as a probe to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 2-benzoylbenzoate involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the benzoylbenzoate moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-2-oxoethyl benzoate
- 2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate
- 2-(4-Bromophenyl)-2-oxoethyl 4-chlorobenzoate
Uniqueness
2-(4-Bromophenyl)-2-oxoethyl 2-benzoylbenzoate is unique due to the presence of both a bromophenyl group and a benzoylbenzoate moiety.
Properties
Molecular Formula |
C22H15BrO4 |
---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-benzoylbenzoate |
InChI |
InChI=1S/C22H15BrO4/c23-17-12-10-15(11-13-17)20(24)14-27-22(26)19-9-5-4-8-18(19)21(25)16-6-2-1-3-7-16/h1-13H,14H2 |
InChI Key |
VUODOHZNZRVKFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)OCC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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